molecular formula C5H8N2O2S B8690279 (R)-2-Amino-3-((cyanomethyl)thio)propanoic acid

(R)-2-Amino-3-((cyanomethyl)thio)propanoic acid

Cat. No.: B8690279
M. Wt: 160.20 g/mol
InChI Key: NNDFTEWZSBSSRF-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Amino-3-((cyanomethyl)thio)propanoic acid is a derivative of the amino acid L-cysteine, where a cyanomethyl group is attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-Amino-3-((cyanomethyl)thio)propanoic acid typically involves the reaction of L-cysteine with cyanomethylating agents. One common method is the reaction of L-cysteine with cyanomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in its desired form. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (R)-2-Amino-3-((cyanomethyl)thio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanomethyl group can be reduced to form primary amines.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(R)-2-Amino-3-((cyanomethyl)thio)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (R)-2-Amino-3-((cyanomethyl)thio)propanoic acid involves its interaction with various molecular targets. The cyanomethyl group can act as an electrophile, reacting with nucleophilic sites in enzymes or other proteins. This interaction can modulate the activity of these biomolecules, leading to various biochemical effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or activation.

Comparison with Similar Compounds

    (R)-2-Amino-3-((cyanomethyl)thio)propanoic acid ethyl ester: Similar structure but with an ethyl ester group.

    This compound methyl ester: Similar structure but with a methyl ester group.

    This compound amide: Similar structure but with an amide group.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its cyanomethyl group allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

(2R)-2-amino-3-(cyanomethylsulfanyl)propanoic acid

InChI

InChI=1S/C5H8N2O2S/c6-1-2-10-3-4(7)5(8)9/h4H,2-3,7H2,(H,8,9)/t4-/m0/s1

InChI Key

NNDFTEWZSBSSRF-BYPYZUCNSA-N

Isomeric SMILES

C(C#N)SC[C@@H](C(=O)O)N

Canonical SMILES

C(C#N)SCC(C(=O)O)N

Origin of Product

United States

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